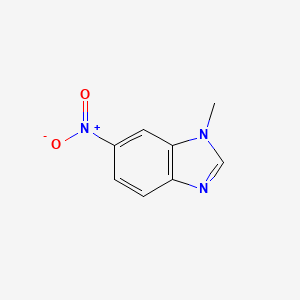

1-Methyl-6-nitrobenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZQEZDKCBTTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202088 | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-79-3 | |

| Record name | 1-Methyl-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5381-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, supported by experimental data and detailed protocols. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering readily accessible quantitative data, methodologies for its synthesis and analysis, and visualizations of its structural and reactive characteristics.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential antitumor and antioxidant properties.[1][2] The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in this compound, can significantly influence its electronic properties, reactivity, and biological interactions.[1] A thorough understanding of its chemical properties is therefore fundamental for its application in novel therapeutic agents and functional materials. This guide synthesizes available data on its structure, physical properties, spectral characteristics, and reactivity, providing a solid foundation for further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.17 g/mol | [1] |

| Melting Point | 181-183 °C (454–456 K) | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available in quantitative terms. Qualitatively, benzimidazole derivatives are generally soluble in alcohols and aqueous acids, and sparingly soluble to insoluble in non-polar solvents like benzene and petroleum ether. | |

| pKa | Data not available | |

| Appearance | Yellow crystals | [1] |

Structural Information

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] The benzimidazole core is planar, with the nitro group twisted at an angle of 10.4(2)° relative to this plane.[1]

Crystal Data: [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 12.852(3) Å |

| b | 7.043(2) Å |

| c | 17.690(4) Å |

| Volume | 1601.2(7) ų |

| Z | 8 |

Spectral Analysis

The spectral properties of this compound are essential for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Detailed experimental ¹H and ¹³C NMR data for this compound has been reported and is summarized below.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.54 | s | H-5 |

| 8.16 | d | H-7 |

| 7.82 | d | H-4 |

| 8.35 | s | H-2 |

| 3.94 | s | N-CH₃ |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | C-2 |

| 144.3 | C-6 |

| 143.7 | C-7a |

| 139.1 | C-3a |

| 118.0 | C-5 |

| 116.8 | C-4 |

| 110.1 | C-7 |

| 31.7 | N-CH₃ |

Infrared (IR) Spectroscopy[3]

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1590-1530 | Asymmetric N-O stretching of NO₂ |

| 1380 | Symmetric N-O stretching of NO₂ |

| 1341, 1212 | C-N stretching |

| 1620, 1373 | C-C ring stretching |

| 3100-3000 | Aromatic C-H stretching |

| Below 3000 | Aliphatic C-H stretching (N-CH₃) |

Mass Spectrometry

Reactivity and Stability

This compound is a stable crystalline solid under standard conditions. The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution. The imidazole ring, however, can undergo reactions typical of this heterocycle. The nitro group itself can be a site of chemical transformation, for instance, reduction to an amino group, which is a common strategy in the synthesis of more complex derivatives.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 4-nitro-1,2-phenylenediamine and formaldehyde.

Materials:

-

4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol)

-

Formaldehyde solution (40%, 4 g, 0.133 mol)

-

Absolute ethanol (40 ml)

-

Concentrated hydrochloric acid (3 ml)

-

Ammonia solution

Procedure:

-

A solution of formaldehyde in absolute ethanol is prepared.

-

4-nitro-1,2-phenylenediamine and concentrated hydrochloric acid are added to the solution.

-

The mixture is heated under reflux for 30 minutes.

-

After cooling, the solution is basified with ammonia.

-

The resulting yellow precipitate of this compound is collected by filtration.

-

The crude product can be further purified by recrystallization.

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

NMR Sample Preparation

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and place it in the NMR spectrometer for analysis.

Biological Activity and Signaling Pathways

While various benzimidazole derivatives have been shown to possess a wide range of biological activities, including potential as antitumor agents, specific signaling pathways for this compound have not been extensively elucidated in the currently available scientific literature.[1] The cytotoxic activity of some 6-substituted benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex.[1] The nitro group at the 6-position is thought to play a role in the interaction with DNA or enzyme residues.[1] However, a detailed signaling cascade involving this compound has not been mapped out.

Conclusion

This compound is a compound with well-defined structural and spectral properties. This guide has provided a consolidated source of its key chemical data and experimental protocols to aid researchers in their work. The lack of extensive data on its quantitative solubility, boiling point, pKa, and specific biological signaling pathways highlights areas for future investigation. Further studies to elucidate these properties will be invaluable for unlocking the full potential of this compound in drug discovery and materials science.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 1-Methyl-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of 1-methyl-6-nitrobenzimidazole, a heterocyclic compound with significant potential as an antitumor and antioxidant agent. This document details the synthesis, crystallographic analysis, and spectroscopic characterization of the molecule. Furthermore, it explores the mechanistic underpinnings of its biological activity, focusing on its role as a DNA topoisomerase I inhibitor. All quantitative data are presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams of experimental workflows and biological pathways are included to facilitate a deeper understanding of the subject matter.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, has been identified as a promising candidate for drug development owing to its demonstrated cytotoxic effects against cancer cell lines. The presence of the nitro group at the 6-position and the methyl group at the 1-position of the benzimidazole core are crucial for its biological activity. Understanding the precise three-dimensional structure and physicochemical properties of this molecule is paramount for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

Synthesis of this compound

The synthesis of this compound has been reported by Ellis & Jones (1974). A summary of the experimental protocol is provided below.[1][2]

Experimental Protocol: Synthesis

Materials:

-

4-nitro-1,2-phenylenediamine

-

Formaldehyde (40% solution)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Ammonia solution

Procedure:

-

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is prepared.

-

Commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml) are added to the formaldehyde solution.

-

The mixture is heated under reflux for 30 minutes.

-

After cooling, the solution is basified with ammonia solution.

-

The resulting precipitate of this compound is collected as yellow crystals.

Yields of approximately 25% and a melting point of 454–456 K have been reported for this synthesis.[1]

Structure Elucidation and Confirmation

The definitive structure of this compound has been established through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided precise information on the molecular geometry and packing of this compound in the solid state.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 12.852 (3) |

| b (Å) | 7.043 (2) |

| c (Å) | 17.690 (4) |

| V (ų) | 1601.2 (7) |

| Z | 8 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.11 |

The crystallographic data reveals that the 1-methylbenzimidazole unit is planar. The nitro group is slightly twisted out of the plane of the benzimidazole ring, with a dihedral angle of 10.4(2)°.[1]

Spectroscopic Analysis

A comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for confirming the structure of this compound and for quality control during its synthesis and use in research.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.0 - 8.5 | 140 - 145 |

| H4 | 7.8 - 8.2 | 115 - 120 |

| H5 | 7.3 - 7.7 | 120 - 125 |

| H7 | 8.2 - 8.6 | 110 - 115 |

| N-CH₃ | 3.8 - 4.2 | 30 - 35 |

| C2 | - | 140 - 145 |

| C4 | - | 115 - 120 |

| C5 | - | 120 - 125 |

| C6 | - | 145 - 150 |

| C7 | - | 110 - 115 |

| C3a | - | 140 - 145 |

| C7a | - | 135 - 140 |

Note: These are estimated values and may differ from experimental results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the methyl group.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O Asymmetric Stretch (NO₂) | 1500 - 1560 |

| N-O Symmetric Stretch (NO₂) | 1300 - 1370 |

| C=N Stretch (Imidazole) | 1610 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (C₈H₇N₃O₂), the molecular ion peak [M]⁺ would be expected at m/z 177.

Experimental Workflow for Structure Elucidation

The logical flow for the elucidation and confirmation of the structure of this compound is depicted in the following diagram.

Biological Activity and Mechanism of Action

This compound has been identified as a potential antitumor agent. Its cytotoxic activity is believed to be mediated through the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1]

DNA Topoisomerase I Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase I introduces transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relax supercoils that accumulate during replication and transcription. After the topological strain is relieved, the enzyme re-ligates the DNA strand.

Inhibitors of topoisomerase I, such as certain benzimidazole derivatives, act by trapping the covalent enzyme-DNA intermediate, known as the cleavable complex. This stabilization of the cleavable complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it can lead to the formation of a double-strand break, which is a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase I Inhibition-Induced Cell Death

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of DNA topoisomerase I by this compound, culminating in apoptosis.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of synthesis, single-crystal X-ray diffraction, and spectroscopic analysis. This compound exhibits promising antitumor activity, which is attributed to its ability to inhibit DNA topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells. The detailed understanding of its structure and mechanism of action provides a solid foundation for the future development of novel benzimidazole-based anticancer therapeutics. Further research is warranted to optimize the pharmacological properties of this scaffold and to fully elucidate its potential in a clinical setting.

References

A Comprehensive Technical Guide to 1-Methyl-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-6-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antitumor and antioxidant agent.

Chemical and Physical Properties

This compound is a derivative of benzimidazole, a class of compounds known for a wide range of biological activities.[1] The introduction of a methyl group at the 1-position and a nitro group at the 6-position influences its electronic and steric properties, which in turn may affect its biological function.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-6-nitro-1H-benzimidazole | [2] |

| CAS Number | 5381-79-3 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2][3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Melting Point | 145 °C | [2] |

| Boiling Point | 358.6 °C at 760 mmHg | [2] |

| Density | 1.42 g/cm³ | [2] |

| Flash Point | 170.7 °C | [2] |

Synthesis and Experimental Protocol

A documented method for the synthesis of this compound involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by methylation.[3]

Experimental Protocol:

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is heated under reflux for 30 minutes with commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml).[3] Upon basification with ammonia, the product, this compound, is obtained as yellow crystals.[3] The reported yield for this synthesis is 25%.[3]

Crystallographic Data

The crystal structure of this compound has been determined, providing insights into its three-dimensional conformation. The 1-methylbenzimidazole unit is planar, with the nitro group rotated slightly out of this plane.[3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| a | 12.852 (3) Å | [3] |

| b | 7.043 (2) Å | [3] |

| c | 17.690 (4) Å | [3] |

| V | 1601.2 (7) ų | [3] |

| Z | 8 | [3] |

Biological Activity and Potential Applications

This compound is being investigated as a potential antitumor and antioxidant agent.[3][4] The broader class of benzimidazole derivatives exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant effects.[1][5] The presence of a nitro group at the 6-position is thought to potentiate the cytotoxic activity of some 1H-benzimidazoles by potentially interacting with DNA or enzymes.[3]

While specific signaling pathways for this compound are not extensively detailed in the provided literature, related 5-nitrobenzimidazole derivatives have been shown to modulate key cancer-related pathways. These include the inhibition of EGFR and HER2 signaling, which subsequently affects the PI3K/Akt and MEK/Erk pathways, leading to apoptosis and cell cycle arrest.[6] Another proposed mechanism involves the generation of reactive oxygen species (ROS) that can activate the JNK signaling pathway, ultimately triggering apoptosis.[6]

References

- 1. 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-6-nitro-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

Investigating the Biological Activity of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

Introduction

1-Methyl-6-nitrobenzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets. The presence of a nitro group at the 6-position is believed to enhance its biological activity. This technical guide explores the potential biological activities of this compound, focusing on its synthesis, potential anticancer and antioxidant properties, and the general experimental protocols used to evaluate such compounds.

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been previously described. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst, followed by methylation.

Experimental Protocol: Synthesis

Materials:

-

4-nitro-1,2-phenylenediamine

-

Formaldehyde solution (e.g., 37% in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Ammonia solution

-

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

Appropriate solvents for reaction and purification

Procedure:

-

Condensation: A solution of 4-nitro-1,2-phenylenediamine and formaldehyde in absolute ethanol is heated under reflux in the presence of a catalytic amount of concentrated hydrochloric acid.

-

Cyclization: The reaction mixture is refluxed for a specified period to facilitate the formation of the benzimidazole ring.

-

Neutralization and Precipitation: Upon cooling, the reaction mixture is basified with an ammonia solution to precipitate the 6-nitrobenzimidazole intermediate.

-

Methylation: The 6-nitrobenzimidazole is then N-methylated at the 1-position using a suitable methylating agent in the presence of a base.

-

Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent to yield yellow crystals.

Potential Biological Activities

Based on studies of related nitrobenzimidazole compounds, this compound is postulated to exhibit anticancer and antioxidant activities.

Anticancer Activity

The cytotoxic effects of many benzimidazole derivatives have been attributed to their ability to interfere with DNA synthesis and cell division.[1] A primary mechanism of action for some 1H-benzimidazoles is the inhibition of the DNA-topoisomerase binary complex.[1] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Quantitative Data (Illustrative)

While specific IC50 values for this compound are not available, other 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent anticancer activity. For instance, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited an IC50 of 28 nM against the A549 cell line.[2]

| Compound | Cell Line | IC50 Value | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [2] |

| This compound | Not Available | Not Available | - |

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives is another area of active research. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in various diseases, including cancer.

Experimental Workflow for Antioxidant Assays

Caption: General experimental workflow for determining antioxidant activity.

Quantitative Data (Illustrative)

Specific antioxidant activity data for this compound is not available. The table below presents hypothetical IC50 values to illustrate how such data would be presented.

| Assay | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Not Available |

| ABTS Radical Scavenging | Not Available |

Experimental Protocols (General)

The following are general protocols for assays that would be used to determine the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Human Topoisomerase I enzyme

-

Assay buffer

-

This compound

-

DNA loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: Set up reaction mixtures containing supercoiled plasmid DNA, assay buffer, and various concentrations of this compound.

-

Enzyme Addition: Add Topoisomerase I to initiate the reaction and incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

-

DPPH solution in methanol

-

This compound

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: Add various concentrations of this compound to a DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A decrease in absorbance indicates radical scavenging activity.

Conclusion

This compound holds promise as a biologically active compound, particularly in the areas of anticancer and antioxidant research. Its structural similarity to other active benzimidazoles suggests potential mechanisms of action involving topoisomerase inhibition and free radical scavenging. However, to fully elucidate its therapeutic potential, further in-depth studies are required to obtain specific quantitative data on its efficacy, delineate the precise signaling pathways it modulates, and establish its safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into the biological activities of this intriguing molecule.

References

The Untapped Potential of 1-Methyl-6-nitrobenzimidazole: A Roadmap for Anti-Tumour Agent Evaluation

For Immediate Release

Shanghai, China – December 29, 2025 – While the benzimidazole scaffold is a well-established pharmacophore in anti-tumour drug discovery, a comprehensive review of current scientific literature reveals a significant knowledge gap concerning the specific anti-neoplastic potential of 1-Methyl-6-nitrobenzimidazole. To date, published research has primarily focused on the synthesis and chemical reactivity of this compound, with its application as an intermediate in the preparation of other molecules being the main area of investigation. There is a notable absence of dedicated studies evaluating its intrinsic cytotoxicity, mechanism of action against cancer cells, or its efficacy in preclinical in vivo models.

This technical guide serves as a forward-looking whitepaper, outlining the requisite experimental framework to thoroughly investigate the potential of this compound as a novel anti-tumour agent. This document is intended to guide researchers, scientists, and drug development professionals in designing a comprehensive preclinical evaluation of this promising, yet un-investigated, molecule.

Section 1: Preclinical Evaluation Strategy: A Phased Approach

A systematic evaluation of this compound's anti-tumour potential would necessitate a multi-phased approach, beginning with fundamental in vitro cytotoxicity screening and progressing to detailed mechanistic studies and finally, in vivo efficacy assessments.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of and kill cancer cells. This is typically achieved by screening against a panel of diverse human cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against compound concentration.

Data Presentation: In Vitro Cytotoxicity (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined |

Visualizing the Workflow

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phase 2: Mechanistic Elucidation

Should the compound demonstrate significant cytotoxicity, the next phase involves understanding how it exerts its anti-tumour effects. Key areas of investigation include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: A selected cancer cell line that showed high sensitivity in the cytotoxicity screen is treated with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Cells are treated with the IC50 concentration of the compound for a time course (e.g., 12, 24, 48 hours).

-

Cell Fixation and Staining: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Apoptosis and Cell Cycle Analysis (Hypothetical Data)

Table 2: Apoptosis Induction in HCT116 Cells

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined |

Table 3: Cell Cycle Distribution in HCT116 Cells

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Visualizing a Potential Signaling Pathway

A common mechanism for anti-tumour agents is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Caption: A potential intrinsic apoptosis pathway that could be activated by this compound.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo studies to assess the compound's anti-tumour activity in a living organism.

Experimental Protocol: Xenograft Tumour Model

-

Tumour Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumour Growth: Tumours are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Tumour Measurement: Tumour volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is terminated when tumours in the control group reach a predetermined size, and the final tumour volumes and weights are recorded.

Data Presentation: In Vivo Tumour Growth Inhibition (Hypothetical Data)

| Treatment Group | Mean Tumour Volume at Day 21 (mm³) | % Tumour Growth Inhibition |

| Vehicle Control | Data to be determined | N/A |

| This compound (X mg/kg) | Data to be determined | Data to be determined |

Visualizing the In Vivo Experimental Workflow

Exploring the Antioxidant Properties of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the antioxidant potential of benzimidazole-based molecules is a promising area of research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

This technical guide focuses on the antioxidant properties of a specific derivative, 1-Methyl-6-nitrobenzimidazole. While direct and extensive research on the antioxidant capacity of this particular compound is limited in publicly available literature, its structural features, particularly the nitro-substituted benzimidazole core, suggest a potential for such activity. Benzimidazole derivatives are known to act as antioxidants through various mechanisms, including the scavenging of free radicals.[1] This document provides a comprehensive overview of the standard experimental protocols used to evaluate antioxidant potential, summarizes available data on structurally related compounds to provide a contextual framework, and visualizes key experimental and signaling pathways.

Quantitative Antioxidant Activity of Structurally Related Nitrobenzimidazole Derivatives

| Compound | Substituent at C2 | DPPH Scavenging IC50 (µg/mL) |

| 2-(4-chlorophenyl)-5-nitrobenzimidazole | 4-chlorophenyl | 3.17 |

| 2-(4-bromophenyl)-5-nitrobenzimidazole | 4-bromophenyl | 3.98 |

| 2-(4-fluorophenyl)-5-nitrobenzimidazole | 4-fluorophenyl | 4.62 |

| 2-(4-methylphenyl)-5-nitrobenzimidazole | 4-methylphenyl | 7.59 |

| Butylated Hydroxytoluene (BHT) - Standard | N/A | 18.42 |

This data is presented for illustrative purposes to indicate the potential antioxidant activity of nitrobenzimidazole derivatives. The antioxidant capacity of this compound may vary.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments commonly employed to assess the antioxidant properties of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[4][5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in color is measured spectrophotometrically at approximately 517 nm.

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

-

Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

To a 96-well plate, add a specific volume of the different concentrations of the test compound or standard to individual wells.

-

Add the DPPH working solution to each well.[4]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for determining the total antioxidant capacity of a compound.[7][8][9]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The reduction in color is measured spectrophotometrically at approximately 734 nm.[7]

Materials and Reagents:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Assay:

-

Add a small volume of the different concentrations of the test compound or standard to the wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

Include a blank control with solvent and the ABTS•+ working solution.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[9]

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11][12]

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant. The intensity of the blue color is proportional to the antioxidant capacity and is measured spectrophotometrically at approximately 593 nm.[11]

Materials and Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.

-

Assay:

-

Add the test compound or standard at various concentrations to the wells of a 96-well plate.

-

Add the FRAP reagent to each well.

-

Include a blank with the solvent and FRAP reagent.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using the ferrous iron standard. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents.

Superoxide Radical Scavenging Assay (NBT Method)

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂•⁻).[13][14][15]

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals, leading to a decrease in color intensity, which is measured spectrophotometrically at 560 nm.[13][14]

Materials and Reagents:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

Test compound

-

Positive control (e.g., Quercetin or Curcumin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.

-

Assay:

-

Add the test compound or standard at various concentrations to the wells.

-

Initiate the reaction by adding PMS solution to all wells.

-

Include a control without the test compound.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).[15]

-

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is then determined.

-

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical scavenging assay.

Antioxidant Signaling Pathway Diagram

Caption: A general signaling pathway illustrating how an antioxidant can mitigate oxidative stress.

This compound holds potential as an antioxidant agent, a hypothesis supported by the known activities of the broader benzimidazole class of compounds. This technical guide provides the foundational experimental protocols necessary for a thorough in vitro evaluation of its antioxidant properties. The included data on structurally similar nitrobenzimidazole derivatives offer a preliminary indication of the expected efficacy. Future research should focus on conducting these assays with this compound to generate specific quantitative data and further explore its mechanisms of action, including its potential modulation of cellular antioxidant signaling pathways like the Nrf2-Keap1 system. Such studies will be crucial in determining its viability as a therapeutic agent for diseases rooted in oxidative stress.

References

- 1. Synthesis and antioxidant properties of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scribd.com [scribd.com]

- 14. sciensage.info [sciensage.info]

- 15. Superoxide Radical-scavenging Activity [protocols.io]

A Comprehensive Spectroscopic and Synthetic Guide to 1-Methyl-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 1-methyl-6-nitrobenzimidazole, a compound of interest in medicinal chemistry and materials science. This document details the synthesis, and comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound possesses a planar benzimidazole core with a methyl group at the N1 position and a nitro group at the C6 position. The nitro group is slightly rotated out of the plane of the heterocyclic ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.51 | d, J = 2.1 Hz | H-5 |

| 8.38 | s | H-2 |

| 8.11 | dd, J = 8.9, 2.2 Hz | H-7 |

| 7.76 | d, J = 8.9 Hz | H-4 |

| 3.94 | s | N-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 146.26 | C-6 |

| 144.3 | C-2 |

| 142.15 | C-7a |

| 138.5 | C-3a |

| 118.5 | C-5 |

| 117.10 | C-4 |

| 110.0 | C-7 |

| 33.0 | N-CH₃ |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | Medium | Aromatic C-H Stretch |

| 2950 | Weak | Aliphatic C-H Stretch (CH₃) |

| 1610 | Strong | C=N Stretch |

| 1515 | Strong | Asymmetric NO₂ Stretch |

| 1340 | Strong | Symmetric NO₂ Stretch |

| 1450 | Medium | Aromatic C=C Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

| 740 | Strong | C-H Out-of-plane Bend |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 45 | [M - NO]⁺ |

| 131 | 30 | [M - NO₂]⁺ |

| 104 | 25 | [M - NO₂ - HCN]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the methylation of 6-nitrobenzimidazole. A widely referenced method is that of Ellis and Jones (1974).

-

Materials: 6-nitrobenzimidazole, dimethyl sulfate, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve 6-nitrobenzimidazole in a solution of sodium hydroxide in aqueous ethanol.

-

Cool the solution in an ice bath and add dimethyl sulfate dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-nitrobenzimidazole is a heterocyclic compound with potential applications as an antitumor and antioxidant agent.[1][2] This technical guide provides a comprehensive overview of its putative mechanisms of action, drawing upon structural data, findings from related benzimidazole derivatives, and established methodologies in cancer research. The primary proposed mechanisms include the inhibition of DNA topoisomerase, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and potential for selective cytotoxicity in hypoxic environments. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the key signaling pathways and experimental workflows.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[3] The core structure of this compound, featuring a methylated imidazole ring fused to a nitro-substituted benzene ring, suggests a multifaceted pharmacological profile. Structural analysis reveals that the 1-methylbenzimidazole unit is planar, with the nitro group inclined at a slight angle.[1][2] This spatial arrangement suggests that the nitro group's influence on the molecule's biological activity may stem from direct interactions with target macromolecules rather than through electronic effects on the benzimidazole ring system.[1][2]

Proposed Mechanisms of Action

Inhibition of DNA Topoisomerase

A primary hypothesized mechanism of action for the antitumor activity of this compound is the inhibition of DNA topoisomerases. These enzymes are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.

The cytotoxic activity of many 1H-benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex.[1] The presence of a small, hydrogen-bond-accepting substituent, such as a nitro group, at the 6-position is believed to potentiate this activity.[1] It is proposed that the nitro group of this compound may interact with amino acid residues within the topoisomerase active site or with the DNA itself, thereby stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.

Caption: Proposed mechanism of topoisomerase inhibition by this compound.

Induction of Oxidative Stress

Another plausible mechanism, particularly under aerobic conditions, is the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, leading to cell death. For the related compound 1-methyl-2-nitroimidazole, its aerobic cytotoxicity has been attributed to futile redox cycling, where the nitro group is repeatedly reduced and re-oxidized, producing superoxide radicals.

It is hypothesized that this compound may undergo a similar process, leading to an increase in intracellular ROS levels. This elevated oxidative stress can overwhelm the cell's antioxidant defenses and trigger apoptotic pathways.

Caption: Hypothesized induction of oxidative stress by this compound.

Hypoxia-Selective Cytotoxicity

Nitroaromatic compounds are known to be bioreduced to cytotoxic species under hypoxic conditions, which are characteristic of solid tumors. This selective activation offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues. The nitro group of this compound can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives. These reduced species can form adducts with DNA and other macromolecules, leading to cell death.

This mechanism suggests that this compound could be particularly effective against hypoxic cancer cells, which are often resistant to conventional chemotherapy and radiotherapy.

References

A Comprehensive Literature Review on the Discovery and Synthesis of Nitrobenzimidazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties.[1] First synthesized in the 19th century, the exploration of its derivatives has led to the development of numerous clinically significant drugs.[2][3] Among these, nitrobenzimidazoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[4] The introduction of a nitro group onto the benzimidazole ring profoundly influences the molecule's electronic properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive review of the discovery and synthesis of nitrobenzimidazoles, presenting detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to aid researchers in the ongoing development of novel therapeutics based on this privileged scaffold.

Synthetic Methodologies

The synthesis of nitrobenzimidazoles can be broadly categorized into classical condensation reactions and modern, more efficient methods such as microwave-assisted synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Phillips-Ladenburg and Weidenhagen Reactions

The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] For the synthesis of nitrobenzimidazoles, a nitro-substituted o-phenylenediamine, such as 4-nitro-o-phenylenediamine, is typically used.

The Weidenhagen reaction offers an alternative route, utilizing an aldehyde as the carbonyl source, which then undergoes condensation with an o-phenylenediamine. A modification of this approach for the synthesis of 2-substituted-5-nitrobenzimidazoles employs sodium metabisulfite as an oxidizing agent to facilitate the cyclization of an intermediate Schiff base.[7]

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of nitrobenzimidazoles, offering a more efficient alternative to conventional heating methods.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted-5-Nitrobenzimidazoles (Conventional Heating)[9]

Materials:

-

4-nitro-o-phenylenediamine

-

Substituted carboxylic acid (e.g., phenylacetic acid)

-

4N Hydrochloric acid

-

Aqueous ammonia

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (0.01 mol) and the desired carboxylic acid (0.012 mol) is heated at 100°C for 3-4 hours in 15 mL of 4N HCl.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The mixture is stirred for a few minutes and then neutralized with aqueous ammonia.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-substituted-5-nitrobenzimidazole.

Protocol 2: Weidenhagen-Type Synthesis of 2-Aryl-5-nitro-1H-benzoimidazole (Conventional Heating)[7][10]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Sodium metabisulfite

-

Ethanol

Procedure:

-

A solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) and the corresponding aromatic aldehyde (1.0 equivalent) is prepared in absolute ethanol (10 mL).

-

Sodium metabisulfite (4.0 equivalents) is added to the solution.

-

The resulting mixture is heated to reflux (80-85 °C) for 4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-5-Nitrobenzimidazoles[9]

Materials:

-

4-nitro-o-phenylenediamine

-

Substituted carboxylic acid (e.g., phenoxyacetic acids)

-

6N Hydrochloric acid

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine (0.01 mol) and a substituted phenoxyacetic acid (0.01 mol) is placed in a sealed vessel with 1-2 mL of 6N HCl.

-

The mixture is irradiated in a microwave oven at 400W for 2.5-3.5 minutes.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The solution is neutralized with aqueous ammonia.

-

The precipitated product is filtered, washed with water, and recrystallized from an ethanol-water mixture.

Data Presentation

Table 1: Comparison of Yields for Conventional vs. Microwave-Assisted Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles

| Aryl Substituent | Conventional Yield (%) | Microwave Yield (%) |

| 2-chlorophenyl | 68 | 88 |

| 4-chlorophenyl | 75 | 92 |

| 2,4-dichlorophenyl | 72 | 90 |

| 2-methylphenyl | 65 | 85 |

| 4-methylphenyl | 70 | 89 |

| 4-methoxyphenyl | 62 | 82 |

| 4-nitrophenyl | 58 | 84 |

Table 2: Anticancer Activity of Selected Nitrobenzimidazole Derivatives (IC50 values in µM)

| Compound | Cell Line: A549 (Lung) | Cell Line: K562 (Leukemia) | Cell Line: HeLa (Cervical) |

| 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | 0.028 | - | - |

| 2-(3,4-dichlorophenyl)-5-nitro-1H-benzimidazole | - | >100 | - |

| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole | - | 45.3 | - |

| 2-(4-nitrophenyl)-5-nitro-1H-benzimidazole | - | 38.9 | - |

| Data sourced from multiple studies and presented for comparative purposes.[5] |

Table 3: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives (MIC values in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | 12.5 | 25 | 25 | 50 |

| 2-(4-bromophenyl)-5-nitro-1H-benzimidazole | 12.5 | 25 | 50 | 50 |

| 2-(4-fluorophenyl)-5-nitro-1H-benzimidazole | 25 | 50 | 50 | 100 |

| 2-(4-methylphenyl)-5-nitro-1H-benzimidazole | 50 | 100 | 100 | >100 |

| Data represents a summary from various antimicrobial screening studies. |

Table 4: Antiparasitic Activity of Selected Nitrobenzimidazole Derivatives

| Compound | Parasite | Activity (IC50/EC50 in µM) |

| 5-nitro-1H-benzimidazole derivative | Giardia lamblia | 1.6 - 4.9 |

| 5-nitro-1H-benzimidazole derivative | Entamoeba histolytica | 1.7 - 5.1 |

| 5-nitro-1H-benzimidazole derivative | Trichomonas vaginalis | 0.6 - 1.4 |

| 5-nitroindazole derivative | Trypanosoma cruzi (epimastigotes) | 0.49 |

| 5-nitroindazole derivative | Trypanosoma cruzi (amastigotes) | 0.41 |

| Data compiled from various studies on antiparasitic nitro-heterocycles. |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitrobenzimidazoles stem from their interaction with various cellular targets and pathways. Key mechanisms include the inhibition of poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), as well as bioreductive activation under hypoxic conditions.

Reductive Activation in Hypoxic Cancer Cells

In the low-oxygen environment characteristic of solid tumors, the nitro group of nitrobenzimidazoles can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates.[8] These reactive species can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity.[1] This hypoxia-selective activation makes nitrobenzimidazoles attractive candidates for targeted cancer therapy.

Caption: Reductive activation of nitrobenzimidazoles in hypoxic cells.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] Inhibition of PARP, particularly PARP-1, can lead to the accumulation of DNA damage, especially in cancer cells with pre-existing defects in DNA repair pathways (e.g., BRCA mutations), ultimately triggering cell death.[10] Several nitrobenzimidazole derivatives have been identified as potent PARP inhibitors.[5]

Caption: Mechanism of PARP inhibition by nitrobenzimidazoles.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways.[11] By inhibiting PDEs, nitrobenzimidazole derivatives can increase intracellular levels of these second messengers, leading to a range of physiological effects, including vasodilation and anti-inflammatory responses.[12]

Caption: Phosphodiesterase inhibition by nitrobenzimidazoles.

Conclusion

Nitrobenzimidazoles represent a versatile and highly valuable class of heterocyclic compounds with a rich history and a promising future in drug discovery. The synthetic methodologies, ranging from classical condensation reactions to modern microwave-assisted protocols, provide accessible routes to a diverse array of derivatives. The potent and varied biological activities, underpinned by mechanisms such as PARP and phosphodiesterase inhibition and hypoxia-selective activation, highlight their potential for the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and detailed protocols necessary to further explore and exploit the therapeutic potential of nitrobenzimidazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physical characteristics of 1-Methyl-6-nitrobenzimidazole (melting point, solubility)

This technical guide provides a detailed overview of the known physical characteristics of 1-Methyl-6-nitrobenzimidazole, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physical Characteristics

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available quantitative data for its melting point.

| Physical Property | Value |

| Melting Point | 454–456 K |

Experimental Protocols

A comprehensive understanding of the synthesis of this compound is essential for its production and further study. The following protocol details the experimental procedure for its synthesis.[1]

Synthesis of this compound

This protocol is adapted from a published crystal structure study of the target compound.[1]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Formaldehyde solution (e.g., 37% in water)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Ammonia solution

Procedure:

-

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is prepared.

-

To this solution, commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml) are added.

-

The reaction mixture is heated under reflux for 30 minutes.

-

Following the reflux period, the solution is cooled.

-

The solution is then basified with ammonia.

-

Upon basification, this compound precipitates as yellow crystals.

-

The resulting crystals are collected. The reported yield for this procedure is 25%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Unraveling the Molecular Weight of 1-Methyl-6-nitrobenzimidazole: A Technical Guide

This guide provides a detailed calculation of the molecular weight of 1-Methyl-6-nitrobenzimidazole, a compound of interest in pharmaceutical research. The methodology, atomic weight data, and final calculation are presented for clarity and reproducibility.

Chemical Formula and Structure

The first step in calculating the molecular weight is to determine the precise chemical formula of the compound. For this compound, the chemical formula is C₈H₇N₃O₂ [1]. This formula indicates that each molecule of the compound is composed of:

-

8 Carbon (C) atoms

-

7 Hydrogen (H) atoms

-

3 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weight of each constituent element is required. These values are based on the isotopic composition of the elements found in nature.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is performed as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (8 × 12.011) + (7 × 1.008) + (3 × 14.007) + (2 × 15.999) = 96.088 + 7.056 + 42.021 + 31.998 = 177.163 amu

The calculated molecular weight of this compound is approximately 177.16 g/mol [19][20].

Data Presentation

The quantitative data used for the molecular weight calculation is summarized in the table below for easy reference and comparison.

| Element | Symbol | Atomic Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 177.163 |

Experimental Protocols

The calculation of molecular weight is a theoretical determination based on the chemical formula and standard atomic weights. As such, there are no experimental protocols to be cited for this specific calculation. The process relies on established chemical principles and internationally accepted atomic weight values.

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be visualized as a straightforward workflow.

References

- 1. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1-METHYL-6-NITRO-1H-1,3-BENZIMIDAZOLE [m.chemicalbook.com]

The Nitro Group in Benzimidazoles: An In-depth Technical Guide on its Electron-Withdrawing Effects and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group on the benzimidazole scaffold, a privileged structure in medicinal chemistry. The introduction of a nitro group significantly modulates the physicochemical properties and biological activities of benzimidazoles, leading to a diverse range of therapeutic applications, including anticancer and anti-inflammatory agents. This document delves into the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of nitro-substituted benzimidazoles, supported by detailed experimental protocols and visual pathway diagrams.

The Physicochemical Impact of the Nitro Group